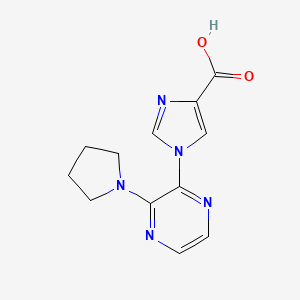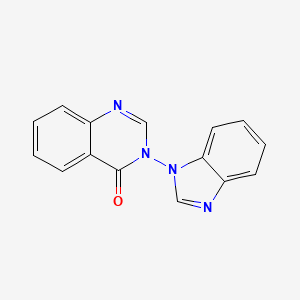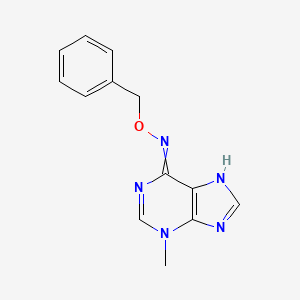![molecular formula C14H17N3O2 B11857346 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :
Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-methoxycyclohexan-1-one to obtain the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: The ketone undergoes a Bucherer–Bergs reaction to form the spirocyclic intermediate.
Hydrolysis, Esterification, Acylation, and Intramolecular Condensation: These steps are carried out sequentially to form the final product.
Industrial production methods often optimize these steps to achieve higher yields and cost-effectiveness. The conditions are typically mild, and the operations are straightforward, ensuring good to excellent yields at each step .
Análisis De Reacciones Químicas
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves inhibiting lipid biosynthesis in target organisms. It acts as an ACC inhibitor, disrupting the production of essential lipids, leading to the death of pests. This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection .
Comparación Con Compuestos Similares
Similar compounds include other members of the spirotetramat family, such as:
Spirotetramat: Known for its use as an insecticide with a similar mechanism of action.
Spirotetramat-enol: A major metabolite of spirotetramat in plants, sharing similar properties and applications.
The uniqueness of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific spirocyclic structure and the presence of the methoxyphenyl group, which imparts distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-2-4-10(11)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) |
Clave InChI |
DEPLDPBIJUBOLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3(CCNCC3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)



![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
